molecular formula C23H26N2O3 B11063185 Benzamide, N-[2-[4-(1-methylethyl)phenyl]-1-(4-morpholinylcarbonyl)ethenyl]-

Benzamide, N-[2-[4-(1-methylethyl)phenyl]-1-(4-morpholinylcarbonyl)ethenyl]-

Cat. No.: B11063185
M. Wt: 378.5 g/mol
InChI Key: WQRNKTZEETWSNT-LTGZKZEYSA-N
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Description

N-[(1E)-3-(MORPHOLIN-4-YL)-3-OXO-1-[4-(PROPAN-2-YL)PHENYL]PROP-1-EN-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of cinnamic acids and derivatives This compound is characterized by the presence of a morpholine ring, a benzamide group, and a prop-1-en-2-yl linkage

Preparation Methods

The synthesis of N-[(1E)-3-(MORPHOLIN-4-YL)-3-OXO-1-[4-(PROPAN-2-YL)PHENYL]PROP-1-EN-2-YL]BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable dehydrating agent.

    Synthesis of the cinnamic acid derivative: This involves the condensation of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid.

    Coupling reaction: The cinnamic acid derivative is then coupled with the morpholine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[(1E)-3-(MORPHOLIN-4-YL)-3-OXO-1-[4-(PROPAN-2-YL)PHENYL]PROP-1-EN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

N-[(1E)-3-(MORPHOLIN-4-YL)-3-OXO-1-[4-(PROPAN-2-YL)PHENYL]PROP-1-EN-2-YL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1E)-3-(MORPHOLIN-4-YL)-3-OXO-1-[4-(PROPAN-2-YL)PHENYL]PROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-[(1E)-3-(MORPHOLIN-4-YL)-3-OXO-1-[4-(PROPAN-2-YL)PHENYL]PROP-1-EN-2-YL]BENZAMIDE can be compared with other similar compounds, such as:

    Cinnamic acid derivatives: These compounds share the cinnamic acid backbone but differ in their substituents, leading to variations in their chemical and biological properties.

    Morpholine derivatives: Compounds containing the morpholine ring exhibit different activities based on the nature of the substituents attached to the ring.

    Benzamide derivatives: These compounds have the benzamide group as a common feature but vary in their additional functional groups, affecting their overall properties.

The uniqueness of N-[(1E)-3-(MORPHOLIN-4-YL)-3-OXO-1-[4-(PROPAN-2-YL)PHENYL]PROP-1-EN-2-YL]BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(E)-3-morpholin-4-yl-3-oxo-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H26N2O3/c1-17(2)19-10-8-18(9-11-19)16-21(23(27)25-12-14-28-15-13-25)24-22(26)20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3,(H,24,26)/b21-16+

InChI Key

WQRNKTZEETWSNT-LTGZKZEYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C(=O)N2CCOCC2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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